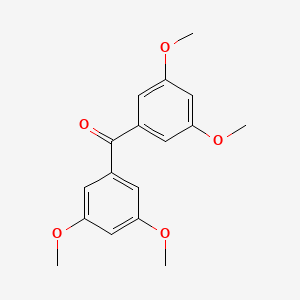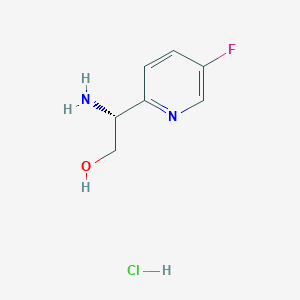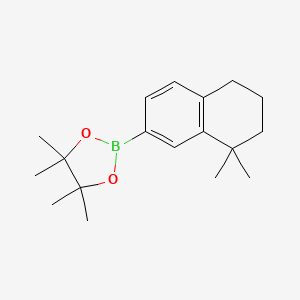![molecular formula C13H9BrO2S B8603865 2-[(3-bromophenyl)thio]Benzoic acid](/img/structure/B8603865.png)
2-[(3-bromophenyl)thio]Benzoic acid
Übersicht
Beschreibung
2-[(3-bromophenyl)thio]Benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a bromine atom attached to a phenylthio group, which is further connected to a benzoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-bromophenyl)thio]Benzoic acid typically involves the reaction of 3-bromothiophenol with a benzoic acid derivative. One common method includes the use of a coupling reaction, where 3-bromothiophenol is reacted with a benzoic acid derivative in the presence of a suitable catalyst, such as palladium, under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or toluene, and the temperature is maintained between 50-100°C to ensure optimal yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to a more consistent and scalable production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(3-bromophenyl)thio]Benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Sodium methoxide, potassium tert-butoxide; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dehalogenated benzoic acid derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[(3-bromophenyl)thio]Benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-[(3-bromophenyl)thio]Benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and phenylthio group play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific application and target of interest.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Bromophenylthio)benzoic Acid: Similar structure but with the bromine atom in the para position.
2-(3-Chlorophenylthio)benzoic Acid: Similar structure with a chlorine atom instead of bromine.
2-(3-Methylphenylthio)benzoic Acid: Similar structure with a methyl group instead of bromine.
Uniqueness
2-[(3-bromophenyl)thio]Benzoic acid is unique due to the presence of the bromine atom in the meta position, which can influence its reactivity and interaction with molecular targets. This positional isomerism can lead to different chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C13H9BrO2S |
|---|---|
Molekulargewicht |
309.18 g/mol |
IUPAC-Name |
2-(3-bromophenyl)sulfanylbenzoic acid |
InChI |
InChI=1S/C13H9BrO2S/c14-9-4-3-5-10(8-9)17-12-7-2-1-6-11(12)13(15)16/h1-8H,(H,15,16) |
InChI-Schlüssel |
WTURFORPERPPRJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)O)SC2=CC(=CC=C2)Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chloro-6-methyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine hydrochloride](/img/structure/B8603791.png)


![3-[(2-Phenyl-4-thiazolyl)methoxy]benzoic acid](/img/structure/B8603819.png)

![2-[(Oxolan-3-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B8603828.png)





![4-N-(3-aminophenyl)pyrido[4,3-d]pyrimidine-4,7-diamine](/img/structure/B8603881.png)

